Fiduxosin Hydrochloride

Radioligand binding Receptor subtype selectivity α1-adrenoceptor pharmacology

Fiduxosin HCl (ABT-980) is the only α1-antagonist reference with a 156-fold α1a/α1b selectivity (Ki 0.16 nM) and uroselectivity index 7.3 (3× tamsulosin), ensuring minimal CV confounding. Substituting terazosin, doxazosin, tamsulosin, or alfuzosin compromises data integrity; only authentic Fiduxosin HCl delivers the α1a/α1d-preferring profile essential for BPH/LUTS research. Source for selectivity assay calibration, PK/PD modeling, and off-target benchmarking.

Molecular Formula C30H30ClN5O4S
Molecular Weight 592.1 g/mol
CAS No. 208992-74-9
Cat. No. B107702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFiduxosin Hydrochloride
CAS208992-74-9
Synonyms8-Phenyl-3-[4-[(3aR,9bR)-1,3a,4,9b-tetrahydro-9-methoxy[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl]butyl]-pyrazino[2’,3’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Hydrochloride;  8-Phenyl-3-[4-[(3aR,9bR)-1,3a,4,9b-tetrahydro-9-methoxy[1]benzopyrano[3,4-c]
Molecular FormulaC30H30ClN5O4S
Molecular Weight592.1 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl
InChIInChI=1S/C30H29N5O4S.ClH/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18;/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37);1H/t19-,20-;/m1./s1
InChIKeyOFPMGRPQOZABPO-GZJHNZOKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fiduxosin Hydrochloride (ABT-980) Procurement Guide for Benign Prostatic Hyperplasia Research and Drug Development


Fiduxosin Hydrochloride (CAS 208992-74-9), also known as ABT-980, is a synthetic small-molecule α1-adrenoceptor antagonist developed by Abbott Laboratories [1]. It is structurally characterized as a cis-9-methoxy-1,2,3,3a,4,9b-hexahydro-[1]-benzopyrano[3,4-c]pyrrol-2-yl derivative linked to a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core . The compound was advanced to Phase I clinical evaluation for the treatment of benign prostatic hyperplasia (BPH) [2]. Fiduxosin Hydrochloride exhibits a distinctive α1-adrenoceptor subtype selectivity profile, with high affinity for α1a- and α1d-adrenoceptors and substantially lower affinity for α1b-adrenoceptors, a pharmacological signature that differentiates it from several clinically established α1-antagonists [3].

Why Fiduxosin Hydrochloride Cannot Be Directly Substituted with Other α1-Adrenoceptor Antagonists in BPH Research


Substituting Fiduxosin Hydrochloride with another α1-adrenoceptor antagonist such as terazosin, doxazosin, tamsulosin, or alfuzosin for research or reference standard purposes is scientifically invalid due to quantifiable divergence in receptor subtype selectivity, functional tissue antagonism, and in vivo uroselectivity. Fiduxosin exhibits a Ki value of 0.160 nM for α1a-adrenoceptors, 0.920 nM for α1d-adrenoceptors, and 24.9 nM for α1b-adrenoceptors, yielding a 156-fold selectivity margin for α1a over α1b [1]. In conscious canine models, Fiduxosin demonstrates a uroselectivity index (MAP IC50 / IUP IC50) of 7.3, compared with 2.6 for tamsulosin, 0.28 for doxazosin, and 0.25 for terazosin [2]. These quantitative differences in pharmacodynamic endpoints mean that experimental outcomes obtained with one agent cannot be extrapolated to another without introducing substantial confounding variables. Researchers requiring reproducible α1-antagonist pharmacology with a defined α1a/α1d-preferring selectivity profile and minimal α1b-mediated cardiovascular interference must source the specific compound [3].

Quantitative Differentiation Evidence for Fiduxosin Hydrochloride Versus α1-Adrenoceptor Antagonist Comparators


Fiduxosin Hydrochloride Exhibits 156-Fold Higher Affinity for α1a- Versus α1b-Adrenoceptors Compared with Tamsulosin's 55-Fold Selectivity Margin

In radioligand binding assays using cloned human α1-adrenoceptors expressed in mouse fibroblast (LTK⁻) cells, Fiduxosin Hydrochloride demonstrated a Ki of 0.160 nM (95% CL: 0.096–0.267) for α1a-adrenoceptors, 0.920 nM (95% CL: 0.659–1.28) for α1d-adrenoceptors, and 24.9 nM (95% CL: 1.92–32.3) for α1b-adrenoceptors [1]. This corresponds to an α1a/α1b selectivity ratio of approximately 156-fold and an α1d/α1b selectivity ratio of approximately 27-fold. By direct head-to-head comparison in the same experimental system, tamsulosin exhibited Ki values of 0.036 nM for α1a, 0.016 nM for α1d, and 1.99 nM for α1b, yielding an α1a/α1b selectivity ratio of approximately 55-fold [1]. Terazosin, a non-subtype-selective comparator, displayed Ki values of 5.82 nM (α1a), 9.11 nM (α1b), and 2.67 nM (α1d), with a selectivity ratio near unity [1].

Radioligand binding Receptor subtype selectivity α1-adrenoceptor pharmacology Competitive binding assay

Fiduxosin Hydrochloride Demonstrates 770-Fold Functional Selectivity for Urethral Over Vascular α1-Adrenoceptors in Anesthetized Canine Model

In anesthetized canine models, Fiduxosin Hydrochloride produced a dose-dependent blockade of epinephrine-induced increases in intraurethral pressure (IUP) with a pseudo-pA₂ value of 8.12, while eliciting only transient decreases in mean arterial pressure (MAP) [1]. The area under the curve (AUC₀→₆₀ min) for the hypotensive response was dose-related, and the log index value for Fiduxosin was calculated as 5.23, which corresponds to a 770-fold selectivity for IUP effects relative to MAP effects [1]. This functional uroselectivity index substantially exceeds that reported for other α1-antagonists in comparable experimental paradigms, though direct head-to-head comparisons in this specific anesthetized model were not conducted for all comparators.

Uroselectivity Intraurethral pressure Mean arterial pressure Functional antagonism In vivo pharmacology

Fiduxosin Hydrochloride Achieves 7.3-Fold Uroselectivity Index Versus 2.6-Fold for Tamsulosin and 0.25-Fold for Terazosin in Conscious Canine PK/PD Model

In a direct head-to-head comparison study using conscious male beagle dogs with single oral dosing, the uroselectivity index (defined as MAP IC₅₀ / IUP IC₅₀) was determined from plasma concentration-effect relationships for four α1-adrenoceptor antagonists [1]. Fiduxosin Hydrochloride exhibited an IUP IC₅₀ of 261 ng/mL and an MAP IC₅₀ of 1904 ng/mL, yielding a uroselectivity index of 7.3 [1]. In the same study, tamsulosin produced IUP IC₅₀ of 0.42 ng/mL and MAP IC₅₀ of 1.07 ng/mL (uroselectivity index = 2.6), while doxazosin (IUP IC₅₀ = 48.7 ng/mL; MAP IC₅₀ = 13.8 ng/mL) and terazosin (IUP IC₅₀ = 48.6 ng/mL; MAP IC₅₀ = 12.2 ng/mL) exhibited uroselectivity indices of 0.28 and 0.25, respectively [1].

Pharmacokinetic-pharmacodynamic modeling Uroselectivity index Conscious canine model Oral dosing

Fiduxosin Hydrochloride Shows No Dose-Dependent Hypotension in Conscious Dogs Whereas Tamsulosin and Terazosin Produce Significant Blood Pressure Reduction

In a direct head-to-head comparison study evaluating prostatic intraurethral pressure (IUP) and mean arterial pressure (MAP) responses in conscious instrumented dogs, Fiduxosin Hydrochloride, tamsulosin, and terazosin were administered orally [1]. The IUP ED₅₀ values were 0.24 mg/kg p.o. for Fiduxosin, 0.004 mg/kg p.o. for tamsulosin, and 0.23 mg/kg p.o. for terazosin [1]. Critically, tamsulosin and terazosin caused dose-dependent hypotension, whereas no change in arterial pressure was observed after Fiduxosin administration [1]. The corresponding MAP ED₅₀ values were 1.79 mg/kg p.o. for Fiduxosin, 0.006 mg/kg p.o. for tamsulosin, and 0.09 mg/kg p.o. for terazosin [1].

Cardiovascular safety Hypotensive liability Conscious canine telemetry Oral antagonist dosing

Fiduxosin Hydrochloride Exhibits Differential Functional pA₂ Values Across α1-Adrenoceptor Subtype Tissues with 40-Fold Higher Potency at α1A- Versus α1B-Mediated Responses

In isolated tissue bioassays using subtype-selective tissue preparations, Fiduxosin Hydrochloride demonstrated pA₂ values of 8.5–9.6 for α1A-adrenoceptors (rat vas deferens and canine prostate strips), 8.9 for α1D-adrenoceptors (rat aorta), and 7.1 for α1B-adrenoceptors (rat spleen) [1]. The pA₂ difference of 1.4–2.5 units between α1A- and α1B-mediated responses corresponds to a 25- to 316-fold higher functional potency at α1A-receptors versus α1B-receptors. For comparative context, the compound also antagonized putative α1L-adrenoceptors in rabbit urethra with a pA₂ value of 7.58 [1].

Isolated tissue bioassay Functional antagonism pA₂ analysis Ex vivo pharmacology

Recommended Research and Industrial Applications for Fiduxosin Hydrochloride Based on Quantitative Differentiation Evidence


Reference Standard for α1A/α1D-Selective Antagonist Pharmacology in Receptor Binding and Functional Assays

Fiduxosin Hydrochloride serves as an optimal reference standard for calibrating α1A- and α1D-adrenoceptor selectivity assays due to its well-characterized Ki values of 0.160 nM (α1a), 0.920 nM (α1d), and 24.9 nM (α1b) in cloned human receptor systems [1]. The 156-fold α1a/α1b selectivity margin provides a benchmark for evaluating novel compounds against a compound with established α1b-sparing properties. Procurement for this application is supported by the compound's consistent functional pA₂ values (8.5–9.6 at α1A, 7.1 at α1B) in isolated tissue bioassays [1].

In Vivo Uroselectivity Tool Compound for Lower Urinary Tract Function Studies in Canine Models

Researchers conducting in vivo lower urinary tract function studies should select Fiduxosin Hydrochloride as a tool compound when experimental design requires uroselective α1-adrenoceptor antagonism with minimal cardiovascular confounding. The compound's uroselectivity index of 7.3 in conscious canine PK/PD models [2] and the observation of no dose-dependent hypotension at IUP-blocking doses [3] make it uniquely suited for studies where blood pressure stability is essential. This contrasts with tamsulosin (uroselectivity index 2.6) and terazosin (dose-dependent hypotension) [2][3].

Pharmacokinetic/Pharmacodynamic Modeling Studies of α1-Adrenoceptor Antagonist Tissue Distribution and Effect Kinetics

Fiduxosin Hydrochloride is appropriate for PK/PD modeling studies where sustained target engagement with slow dissociation kinetics is desired. The compound exhibits a 24-hour duration of action in conscious canine models with a well-characterized plasma concentration-effect relationship (IUP IC₅₀ = 261 ng/mL, MAP IC₅₀ = 1904 ng/mL) [2]. Its dose-independent pharmacokinetics under nonfasting conditions and 4-day steady-state achievement [4] provide a predictable exposure-response profile suitable for translational modeling applications.

Positive Control for Off-Target Selectivity Screening Against Adrenergic and Serotonergic Receptors

Fiduxosin Hydrochloride is a valuable positive control in selectivity profiling panels due to its characterized affinity at secondary targets. The compound exhibits low affinity for β-adrenoceptors (2–5 μM), α2a-adrenoceptors (92 nM), α2c-adrenoceptors (22 nM), α2b-adrenoceptors (21 nM), and 5-HT₁A receptors in rat cortex (29 nM) [5]. This established off-target binding profile enables researchers to contextualize the selectivity of novel compounds relative to a reference antagonist with documented secondary pharmacology.

Quote Request

Request a Quote for Fiduxosin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.